o-Methoxy-o-methyl-p-allylphenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
186743-26-0 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-methoxy-6-methyl-4-prop-2-enylphenol |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-8(2)11(12)10(7-9)13-3/h4,6-7,12H,1,5H2,2-3H3 |
InChI Key |
HROZLGRKFUCIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)OC)CC=C |
Origin of Product |
United States |
Synthetic Methodologies for O Methoxy O Methyl P Allylphenol and Its Analogues
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of o-Methoxy-o-methyl-p-allylphenol reveals several plausible disconnection points. The primary disconnections involve the carbon-carbon and carbon-oxygen bonds connecting the allyl, methyl, and methoxy (B1213986) groups to the phenol (B47542) ring. A logical approach would be to disconnect the allyl group first, leading to a 2-methoxy-6-methylphenol (B1585055) intermediate. This simplifies the target and allows for the introduction of the allyl group in a later step. Further disconnection of the methyl and methoxy groups from the phenol ring suggests a sequential functionalization of a simple phenol starting material. This step-wise approach is often necessary to control the regiochemistry of the substitutions.
Phenol Alkylation Strategies
The introduction of the allyl group onto the phenol ring is a critical step in the synthesis. Both O-allylation followed by rearrangement and direct C-allylation are viable strategies.
A common and effective method for the synthesis of allylphenols is the Claisen rearrangement of allyl phenyl ethers. This process typically involves the initial O-allylation of a phenol to form an allyl phenyl ether, which is then thermally rearranged to yield the C-allylated product. For the synthesis of this compound, this would involve the allylation of 2-methoxy-6-methylphenol. The resulting allyl ether undergoes a-sigmatropic rearrangement where the allyl group migrates from the oxygen atom to an ortho position on the aromatic ring. If both ortho positions are blocked, the rearrangement can occur at the para position. In the case of 2-methoxy-6-methylphenol, the ortho positions are occupied by the methoxy and methyl groups, directing the allyl group to the para position to furnish the desired this compound.
| Reactant | Reagent | Conditions | Product |
| 2-methoxy-6-methylphenol | Allyl bromide, K2CO3 | Acetone, reflux | Allyl (2-methoxy-6-methyl)phenyl ether |
| Allyl (2-methoxy-6-methyl)phenyl ether | Heat (e.g., 200 °C) | Neat or high-boiling solvent | 4-allyl-2-methoxy-6-methylphenol |
Direct C-allylation of phenols offers an alternative route that avoids the high temperatures often required for the Claisen rearrangement. This method involves the reaction of a phenoxide with an allyl electrophile, often in the presence of a Lewis acid or a transition metal catalyst to promote C-alkylation over O-alkylation. The regioselectivity of direct C-allylation can be influenced by the choice of catalyst, solvent, and the nature of the substituents on the phenol ring. For instance, the use of certain metal catalysts can favor the formation of the C-allylated product at the less sterically hindered position.
Regioselective Functionalization of Aromatic Rings
The synthesis of the 2-methoxy-6-methylphenol intermediate requires precise control over the introduction of the methoxy and methyl groups onto the phenol ring.
The introduction of methyl and methoxy groups onto a phenol ring can be achieved through electrophilic aromatic substitution reactions such as Friedel-Crafts alkylation and subsequent functional group transformations. Starting with a simple phenol, one could envision a Friedel-Crafts alkylation to introduce the methyl group. However, controlling the regioselectivity can be challenging due to the activating and ortho-, para-directing nature of the hydroxyl group. A more controlled approach might involve starting with a pre-functionalized benzene (B151609) derivative that allows for the desired substitution pattern. For example, starting with o-cresol (B1677501) (2-methylphenol), subsequent methoxylation could be explored, although directing the methoxy group to the adjacent ortho position would be difficult.
A more plausible route involves starting with a molecule where the desired substitution pattern is already partially established. For instance, beginning with guaiacol (B22219) (2-methoxyphenol), a subsequent directed methylation would be required to install the methyl group at the C6 position.
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this approach, a directing group on the aromatic ring, such as a hydroxyl or methoxy group, directs the deprotonation of a nearby ortho-proton by a strong base, typically an organolithium reagent. The resulting arylmetal species can then be quenched with an electrophile to introduce a substituent at the desired position.
For the synthesis of 2-methoxy-6-methylphenol, one could start with guaiacol (2-methoxyphenol). The hydroxyl group can be protected, and then the methoxy group can direct the lithiation to the C6 position. Quenching the resulting aryllithium with a methylating agent, such as methyl iodide, would introduce the methyl group at the desired location. Subsequent deprotection of the hydroxyl group would yield the 2-methoxy-6-methylphenol intermediate.
| Starting Material | Step 1 | Step 2 | Step 3 | Product |
| Guaiacol (2-methoxyphenol) | Protection of OH group (e.g., as a silyl (B83357) ether) | Directed ortho-lithiation with n-BuLi, then quench with CH3I | Deprotection | 2-methoxy-6-methylphenol |
Palladium-Catalyzed Coupling Reactions for Allyl Group Incorporation
The introduction of an allyl group onto a phenolic ring is a key transformation for synthesizing the target compound and its analogues. Palladium-catalyzed reactions have emerged as powerful tools for this purpose, offering high efficiency and selectivity under mild conditions. These methods often provide an alternative to traditional approaches like Williamson ether synthesis, which may require harsh conditions.
A primary challenge in the allylation of phenols is controlling regioselectivity between C-allylation (at the aromatic ring) and O-allylation (at the hydroxyl group). Research has shown that reaction conditions, ligand choice, and the nature of the allylating agent can steer the reaction towards the desired product.
One innovative approach involves the palladium-catalyzed decarboxylative O-allylation of phenols using γ-methylidene-δ-valerolactones (GMDVs) as efficient and selective allylation reagents. rsc.org This method proceeds under mild, base-free conditions to afford allyl phenyl ethers in moderate to excellent yields. rsc.org The reaction is believed to proceed through a π-allylpalladium intermediate formed after decarboxylation, which is then attacked by the phenol nucleophile to form the C(sp³)–O bond. rsc.org
Another versatile strategy employs vinyl ethylene (B1197577) carbonates (VECs) as allylic donors in a palladium-catalyzed decarboxylative reaction. frontiersin.org This protocol allows for the efficient synthesis of allylic aryl ethers with good yields and complete regioselectivity. frontiersin.org The use of an inexpensive catalyst like PdCl₂(dppf) makes this method practical for larger-scale applications. frontiersin.org The reaction mechanism involves the formation of a reactive π-allyl palladium intermediate through decarboxylation of the VEC, which is then intercepted by the phenol to yield the desired ether. frontiersin.org
Researchers have also developed strategies to selectively achieve either C- or O-allylation. By using allylic ester carbonates and a palladium(0) catalyst, it's possible to obtain both C- and O-allylated products. acs.org Studies indicate that the O-allylated compound is typically the kinetic product, while the C-allylated version is the thermodynamic product, with conditions being adjustable to favor one over the other. acs.org
Table 1: Comparison of Palladium-Catalyzed Allylation Methods for Phenols
| Allylating Agent | Catalyst System (Example) | Key Features | Typical Yields | Reference |
| γ-Methylidene-δ-valerolactone (GMDV) | Pd₂(dba)₃ / dppf | High selectivity for O-allylation; Mild, base-free conditions. | Up to 92% | rsc.org |
| Vinyl Ethylene Carbonate (VEC) | PdCl₂(dppf) | Complete regioselectivity; Good functional group tolerance. | Good to Excellent | frontiersin.org |
| Allylic Ester Carbonates | Palladium(0) / Ligand | Access to both C- and O-allylated products; Regio- and stereospecific. | Good to Excellent | acs.org |
Stereoselective Synthesis of Chiral Analogues
While this compound itself is not a chiral molecule, the synthesis of chiral analogues of substituted phenols is of great interest, particularly for applications in asymmetric catalysis and pharmacology. A powerful strategy to generate chirality is through the dearomatization of phenols.
A notable development is the palladium-catalyzed arylative dearomatization of phenols to produce spirocyclohexadienone products. nih.gov This transformation constructs an all-carbon quaternary stereocenter from simple, planar aromatic starting materials. nih.gov By employing chiral ligands in the palladium catalytic system, it is possible to achieve high levels of enantiocontrol, with reported enantiomeric excesses (ee) up to 91%. nih.gov The reaction is believed to involve the deprotonation of the phenol, followed by nucleophilic attack on the Pd(II) center and subsequent reductive elimination. nih.gov The presence of the free hydroxyl group on the phenol substrate is crucial for this reactivity. nih.gov
This method provides a pathway to complex, three-dimensional chiral structures from readily available phenols, opening avenues for creating chiral analogues that are structurally distinct from the parent planar phenol.
Table 2: Enantioselective Arylative Dearomatization of a Phenol Derivative
| Catalyst / Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| [Pd(cinnamyl)Cl]₂ / Chiral Ligand | 1,4-Dioxane | 120 | Good to Excellent | Up to 91% | nih.gov |
Green Chemistry Approaches in Synthetic Design
The principles of green chemistry are increasingly being integrated into the synthesis of phenols and their derivatives to reduce environmental impact and improve safety and efficiency. These approaches focus on using less hazardous reagents, employing renewable feedstocks, minimizing waste, and using safer solvents. nih.gov
A highly efficient and green protocol for the synthesis of substituted phenols involves the ipso-hydroxylation of arylboronic acids. nih.govrsc.org This method uses aqueous hydrogen peroxide as a mild oxidant in ethanol, a green solvent. nih.govrsc.org The reactions are often extremely fast, proceeding to completion in as little as one minute at room temperature, and can be scaled up significantly. nih.govresearchgate.net This process avoids the use of harsh conditions or toxic reagents often associated with classical phenol syntheses. rsc.org Furthermore, it can be integrated into one-pot sequences, for instance, by combining it with bromination and palladium-catalyzed cross-coupling, to generate highly diverse and complex phenols. nih.govrsc.org
Other green approaches in organic synthesis that are applicable to the preparation of phenol derivatives include:
Solvent-free reactions: Conducting reactions without a solvent, or "neat," can significantly reduce waste. mdpi.com Infrared irradiation has been explored as an energy source to promote solvent-free reactions, leading to shorter reaction times and high yields. researchgate.net
Use of safer solvents: When solvents are necessary, replacing hazardous solvents like benzene with greener alternatives such as toluene, water, or ionic liquids is a key strategy. nih.gov
Catalysis: The use of catalysts, especially recyclable solid catalysts, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste. nih.gov
These green methodologies represent significant advances in the sustainable synthesis of valuable chemical compounds. rsc.org
Reaction Chemistry and Chemical Transformations
Allyl Side Chain Reactivity
The allyl group is a versatile functional group that readily undergoes several types of reactions, including isomerization, addition, oxidation, and cyclization.
Isomerization Reactions (e.g., to propenyl isomers)
The allyl side chain of o-Methoxy-o-methyl-p-allylphenol can be isomerized to the more thermodynamically stable propenyl group. This transformation is typically achieved through base-catalyzed or transition-metal-catalyzed reactions. acs.orgnih.govresearchgate.net
Base-catalyzed isomerization often involves heating the allylphenol in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), in a suitable solvent like an alcohol. researchgate.netyoutube.comnih.gov The reaction proceeds through the abstraction of a proton from the carbon adjacent to the aromatic ring, followed by reprotonation at the terminal carbon of the allyl group, leading to the formation of the conjugated propenyl isomer. The ratio of cis to trans propenyl isomers can be influenced by the reaction conditions. For instance, in the isomerization of a related compound, 1-allyl-4-methoxy-benzene, the use of KOH with polyethylene (B3416737) glycol was found to favor the formation of the trans-isomer. researchgate.net
Transition metal catalysts, such as those based on ruthenium, rhodium, or cobalt, can also efficiently catalyze the isomerization of allyl to propenyl groups under milder conditions. nih.govnih.gov For example, a Grubbs second-generation catalyst, when heated in methanol, has been shown to effectively isomerize C-allylic appendages to their corresponding 2-propenyl derivatives. nih.gov These catalytic methods often offer higher selectivity and yields compared to base-catalyzed methods.
Addition Reactions to the Double Bond (e.g., hydrogenation, halogenation, hydroboration)
The double bond of the allyl group is susceptible to various addition reactions, allowing for the introduction of a wide range of functional groups. nih.govd-nb.info
Hydrogenation: The carbon-carbon double bond of the allyl group can be readily reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The result is the conversion of the allyl group to a propyl group, yielding o-Methoxy-o-methyl-p-propylphenol.
Halogenation: The addition of halogens (e.g., bromine, chlorine) across the double bond of the allyl group is a common transformation. mt.comnih.gov For instance, the bromination of the closely related compound eugenol (B1671780) with molecular bromine (Br₂) initially proceeds via electrophilic addition to the alkene, forming a dibromo derivative. researchgate.net This reaction is often carried out in an inert solvent like chloroform. researchgate.net The regioselectivity of further halogenation on the aromatic ring can be influenced by the presence of protecting groups on the phenolic hydroxyl. researchgate.net
Hydroboration-Oxidation: This two-step reaction sequence provides a method for the anti-Markovnikov hydration of the allyl double bond. wikipedia.orgmasterorganicchemistry.comlibretexts.org Treatment of the allylphenol with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF), followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution, results in the formation of a primary alcohol. youtube.comyoutube.com The hydroxyl group adds to the terminal carbon of the original allyl group, yielding a 3-(substituted-phenyl)propan-1-ol derivative. This method is stereospecific, resulting in a syn-addition of the hydrogen and hydroxyl groups. wikipedia.orglibretexts.org
Oxidative Transformations (e.g., epoxidation, hydroxylation, cleavage reactions)
The allyl double bond can be subjected to various oxidative reactions to introduce oxygen-containing functional groups.
Epoxidation: The double bond can be converted to an epoxide ring using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or through metal-catalyzed epoxidation reactions. The resulting epoxide is a versatile intermediate that can be opened under acidic or basic conditions to form diols or other functionalized derivatives.
Hydroxylation: Dihydroxylation of the allyl group can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄) to produce a vicinal diol. nih.gov These reactions typically proceed with syn-stereochemistry.
Cleavage Reactions: The double bond of the allyl group can be cleaved through ozonolysis or oxidation with strong oxidizing agents like potassium permanganate under harsh conditions. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org Ozonolysis, followed by a reductive workup (e.g., with zinc or dimethyl sulfide), will cleave the double bond to yield an aldehyde. libretexts.org An oxidative workup (e.g., with hydrogen peroxide) will produce a carboxylic acid. libretexts.org Strong oxidation can also lead to the cleavage of the aromatic ring itself. nih.gov A method for the oxidative cleavage of allyl ethers to aldehydes using an oxoammonium salt has also been described. nih.gov
Cyclization Reactions (e.g., to form benzofuran (B130515) or chromene derivatives)
The proximity of the allyl group and the phenolic hydroxyl group allows for intramolecular cyclization reactions to form heterocyclic ring systems like benzofurans and chromenes. nih.govorganic-chemistry.orgorganic-chemistry.org
Benzofuran Derivatives: The synthesis of benzofuran derivatives can be achieved through various strategies. rsc.orgresearchgate.net One common approach involves the isomerization of the allyl group to a propenyl group, followed by oxidative cyclization. Another method is the electrophile-mediated cyclization of o-alkynylphenols, which can be analogous to reactions with o-allylphenols under certain conditions. rsc.org Photochemical reactions of 2-allylphenol (B1664045) derivatives can also lead to the formation of 2,3-dihydrobenzofurans. nih.gov
Chromene Derivatives: Chromene ring systems can be formed through several synthetic routes. frontiersin.orgmsu.edu For example, rhodium-catalyzed [5+1] heteroannulation of alkenylphenols with allenes can produce 2,2-disubstituted 2H-chromenes. frontiersin.org Iron(III) chloride has been used to catalyze the cyclization of 2-propargylphenol derivatives to yield chromenes. msu.edu
Phenolic Hydroxyl Group Chemistry
The phenolic hydroxyl group is acidic and can participate in various reactions, most notably etherification.
Etherification Reactions
The phenolic hydroxyl group can be readily converted into an ether through the Williamson ether synthesis. organic-chemistry.orgusu.ac.id This reaction involves deprotonation of the phenol (B47542) with a base, such as sodium hydroxide or potassium carbonate, to form a phenoxide ion. The resulting phenoxide then acts as a nucleophile and displaces a halide from an alkyl halide to form an ether. nih.gov For example, reacting this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base would yield the corresponding alkyl ether derivative. nih.govd-nb.infoscilit.com This reaction is a common strategy to modify the properties of phenolic compounds. researchgate.net
| Reaction Type | Reagents/Conditions | Product Functional Group |
| Isomerization | Base (e.g., KOH), heat; or Transition metal catalyst (e.g., Grubbs catalyst) | Propenyl group |
| Hydrogenation | H₂, Pd/C (or other metal catalysts) | Propyl group |
| Halogenation | Br₂ (or other halogens) in an inert solvent | Dihaloalkane |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Primary alcohol |
| Epoxidation | m-CPBA (or other peroxy acids) | Epoxide |
| Dihydroxylation | OsO₄ or cold, alkaline KMnO₄ | Vicinal diol |
| Ozonolysis (Reductive) | 1. O₃ 2. Zn/H₂O or DMS | Aldehyde |
| Ozonolysis (Oxidative) | 1. O₃ 2. H₂O₂ | Carboxylic acid |
| Cyclization to Benzofuran | Isomerization followed by oxidative cyclization; or Electrophile-mediated cyclization | Benzofuran ring |
| Cyclization to Chromene | Rhodium or Iron catalysis | Chromene ring |
| Etherification | Alkyl halide, Base (e.g., K₂CO₃) | Ether |
Esterification and Protection Group Strategies
The phenolic hydroxyl group in this compound is a primary site for chemical modification, particularly through esterification and the introduction of protecting groups.
Esterification: The compound can undergo esterification with carboxylic acids or their derivatives. The Fischer esterification, a classic method, involves reacting the phenol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid or tosic acid, to form the corresponding ester and water. masterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Alternatively, O-alkylation can be achieved using various alkylating agents to form ethers, though ester formation is typically accomplished with acylating agents. organic-chemistry.org The use of solid acid catalysts like SiO₂-SO₃H has also been shown to be effective for the esterification of phenols. researchgate.net
Protecting Group Strategies: To prevent the reactive hydroxyl group from interfering with reactions at other sites of the molecule, it can be temporarily masked using a protecting group. jocpr.com The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its subsequent removal. jocpr.com
Common strategies applicable to this compound include:
Acetals: Acetone-based acetals, such as the 2-methoxypropan-2-yl (MIP) group, can be used. nih.gov These are introduced under mild acidic conditions and are known for their acid lability, which can be tuned by modifying the alkoxy component. nih.govyoutube.com
Benzyl Ethers: The p-methoxybenzyl (PMB) group is a widely used protecting group for hydroxyl functions. It is stable under many conditions but can be selectively removed, for instance, by catalytic hydrogenation, although its reactivity can be similar to other benzyl-type groups. researchgate.net
Silyl (B83357) Ethers: Groups like Tert-Butyldimethylsilyl (TBDMS) are often used and can be removed under specific, mild conditions, offering orthogonality with other protecting groups. jocpr.com
The table below summarizes some protecting groups applicable to the phenolic hydroxyl of this compound.
| Protecting Group Class | Example | Introduction Conditions | Cleavage Conditions |
| Acetal | 2-Methoxypropan-2-yl (MIP) | 2-Methoxypropene, p-TsOH | Mild acid (e.g., buffered acetic acid) |
| Benzyl Ether | p-Methoxybenzyl (PMB) | PMB-Cl, NaH | Oxidative cleavage (DDQ, CAN), H₂ |
| Silyl Ether | Tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) |
Oxidative Coupling Reactions
Phenols, particularly those with electron-donating substituents like this compound, are susceptible to oxidative coupling. These reactions can form new carbon-carbon or carbon-oxygen bonds, leading to dimerization or polymerization. wikipedia.org The process is often catalyzed by transition metal complexes (e.g., using iron, copper, vanadium, or chromium) or can be initiated electrochemically. wikipedia.orgnih.gov
The mechanism typically involves the one-electron oxidation of the phenol to a phenoxy radical. wikipedia.org This radical can then couple with another radical (radical-radical coupling) or, more commonly, add to a neutral phenol molecule (radical-phenol mechanism). wikipedia.orgnih.gov For this compound, coupling can occur at several positions, influenced by the directing effects of the hydroxyl, methoxy (B1213986), and allyl groups.
Regioselectivity: The positions ortho and para to the powerful activating hydroxyl group are the most likely sites for coupling. Since the para position is occupied by the allyl group, coupling would be expected to occur at the free ortho position, leading to ortho-ortho linked dimers. nih.gov However, coupling involving the allyl group or the formation of C-O linkages are also possibilities. nih.gov The choice of catalyst can significantly influence the regioselectivity, allowing for control over whether ortho-ortho or ortho-para coupling occurs. nih.gov
Cross-Coupling: In the presence of another phenolic compound, selective cross-coupling can be achieved over homo-coupling. nih.gov Catalysts like chromium-salen complexes have been found to be effective for promoting chemo- and regioselective cross-coupling between different phenols. nih.govnih.gov Metal-free methods using sulfoxides to mediate the oxidative cross-coupling have also been developed. soton.ac.uk
Methoxy Group Transformations (e.g., O-demethylation mechanisms)
The methoxy group of this compound can be cleaved to yield a dihydroxy derivative through O-demethylation. This transformation is synthetically important but often requires harsh conditions. chem-station.com
Several reagents and mechanisms can be employed for this purpose:
Boron Tribromide (BBr₃): This strong Lewis acid is one of the most effective and common reagents for cleaving aryl methyl ethers. chem-station.comcommonorganicchemistry.com The reaction mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com
Strong Protic Acids: Reagents like hydrobromic acid (HBr) can cleave the ether bond at elevated temperatures. chem-station.comcommonorganicchemistry.com The mechanism proceeds via protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion. chem-station.com
Aluminum Chloride (AlCl₃): Similar to BBr₃, AlCl₃ is a Lewis acid that can promote demethylation. It is particularly effective for ethers with ortho-electron-withdrawing groups, as it can form a complex that facilitates the cleavage. chem-station.comresearchgate.net
Nucleophilic Agents: Strong nucleophiles, such as alkyl thiolates (e.g., from ethanethiol (B150549) or dodecanethiol), can demethylate aryl methyl ethers via an Sₙ2 mechanism. chem-station.comcommonorganicchemistry.com These reactions are typically run in polar aprotic solvents at high temperatures. chem-station.com
Oxidative Demethylation: An alternative pathway involves enzymatic or biomimetic oxidation. Studies on the analogous compound 4-(methoxymethyl)phenol (B1201506) have shown that vanillyl-alcohol oxidase catalyzes an oxidative demethylation. nih.govsemanticscholar.org This process proceeds through the formation of a p-quinone methide intermediate, which is then attacked by water to release the aldehyde and methanol. nih.govsemanticscholar.org A similar mechanism could potentially be active for this compound under specific oxidative conditions.
Aromatic Ring Functional Group Interconversions (e.g., nitration, bromination, formylation)
The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the potent ortho, para-directing hydroxyl group and the moderately activating methoxy group. The substitution pattern will be directed to the positions ortho and para to these activators, primarily the hydroxyl group.
Nitration: The introduction of a nitro (-NO₂) group can be achieved using standard nitrating agents. A mixture of nitric acid and sulfuric acid is commonly used. researchgate.net For the closely related 2-allylphenol, nitration occurs at the position ortho to the hydroxyl group. researchgate.net Given the substitution pattern of this compound, nitration would be expected to occur at the vacant position ortho to the hydroxyl group.
Bromination: The reaction with bromine is a facile process for activated phenols. The outcome can be controlled by the choice of solvent. youtube.com In polar solvents like water, the reaction is highly activated and often leads to polysubstitution, yielding the tri-bromo derivative if positions are available. youtube.com In less polar solvents, or using reagents like N-Bromosuccinimide (NBS), monobromination can be achieved with greater control. youtube.commdpi.com For this compound, selective mono-bromination would likely occur at the position ortho to the hydroxyl group. mdpi.com
Formylation: The introduction of a formyl (-CHO) group onto the aromatic ring can be accomplished via several methods. The Duff reaction or methods using dichloromethyl methyl ether and a Lewis acid like TiCl₄ are effective for electron-rich aromatic rings. researchgate.net A high degree of regioselectivity for ortho-formylation of phenols can be achieved using magnesium chloride, triethylamine, and paraformaldehyde. orgsyn.org This method is tolerant of various functional groups and would be expected to introduce a formyl group at the position ortho to the phenolic hydroxyl. orgsyn.org
Rearrangement Reactions (e.g., thermal or catalytic rearrangements)
The presence of the allyl group makes this compound a candidate for specific rearrangement reactions, most notably the Claisen rearrangement.
Claisen Rearrangement: This reaction is a thermal, intramolecular rearrangement characteristic of allyl aryl ethers. libretexts.org While this compound itself has a C-allyl group, its corresponding O-allyl ether (formed by alkylating the phenolic oxygen with an allyl halide) would undergo a Claisen rearrangement upon heating (~200-250 °C). The reaction proceeds through a concerted, cyclic six-membered transition state. libretexts.org The allyl group migrates from the oxygen to the ortho position of the aromatic ring. If both ortho positions are blocked, the allyl group undergoes a second migration to the para position. This reaction is a key step in the synthesis of many allyl-substituted phenols. libretexts.org
Fries Rearrangement: If the phenolic hydroxyl of this compound is first converted into a phenolic ester (e.g., an acetate (B1210297) or benzoate), this ester can undergo a Fries rearrangement. wiley-vch.de This reaction is typically catalyzed by a Lewis acid (like AlCl₃) and involves the migration of the acyl group from the phenolic oxygen to the ortho or para positions on the aromatic ring, yielding a hydroxy aryl ketone. wiley-vch.de The ratio of ortho to para products is often temperature-dependent.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for delineating the precise structure of o-Methoxy-o-methyl-p-allylphenol. By analyzing various NMR experiments, it is possible to map out the exact environment of each proton and carbon atom and how they connect to one another.
One-dimensional (1D) NMR provides the fundamental skeletal information for the molecule.
¹H NMR Spectroscopy : The proton NMR spectrum identifies all the unique proton environments. For this compound, this includes distinct signals for the two protons on the aromatic ring, the five protons of the allyl group, the three protons of the methoxy (B1213986) group, and the three protons of the methyl group. The chemical shift of each signal indicates its electronic environment, while signal splitting patterns reveal adjacent, non-equivalent protons.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum shows a signal for each chemically distinct carbon atom. In this compound, eleven unique carbon signals are expected, corresponding to the six aromatic carbons, the three carbons of the allyl group, the methoxy carbon, and the methyl carbon.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 4-allyl-2-methoxy-6-methylphenol
| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic-H | 6.63 (s, 1H), 6.59 (s, 1H) | - |
| Allyl -CH₂- | 3.31 (d, J=6.6 Hz, 2H) | 39.9 |
| Allyl -CH= | 5.95 (m, 1H) | 137.9 |
| Allyl =CH₂ | 5.08-5.03 (m, 2H) | 115.4 |
| Methoxy -OCH₃ | 3.82 (s, 3H) | 56.2 |
| Methyl -CH₃ | 2.22 (s, 3H) | 16.4 |
| Aromatic C-O | - | 146.4 |
| Aromatic C-OCH₃ | - | 144.3 |
| Aromatic C-C (Allyl) | - | 129.2 |
| Aromatic C-C (Methyl) | - | 123.0 |
| Aromatic C-H | - | 121.5, 112.4 |
Note: Data is compiled from typical values for this structural class and may vary slightly based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks. For this compound, it would clearly show the connectivity within the allyl group, for instance, by correlating the signal of the central -CH= proton with the adjacent -CH₂- and =CH₂ protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This technique allows for the unambiguous assignment of each proton signal to a specific carbon signal in the ¹³C spectrum, such as linking the methoxy proton singlet to the methoxy carbon.
The methoxy protons (-OCH₃) to the aromatic carbon at position 2.
The aromatic methyl protons (-CH₃) to the aromatic carbon at position 6.
The allyl methylene (B1212753) protons (-CH₂-) to the aromatic carbon at position 4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected by bonds. NOESY can confirm the substitution pattern by showing, for example, a spatial relationship between the methoxy protons and the adjacent aromatic proton.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the exact mass and molecular formula of a compound and to deduce its structure from how it breaks apart.
HRMS measures the mass of a molecule with extremely high accuracy. For this compound, the molecular formula is C₁₁H₁₄O₂. HRMS can determine its exact mass to be 178.0994 atomic mass units, which confirms this specific combination of carbon, hydrogen, and oxygen atoms, ruling out other possibilities. nih.govmolbase.com
In tandem mass spectrometry, the molecular ion is isolated and then fragmented. nih.govnih.gov The resulting pattern of fragment ions provides a "fingerprint" that helps confirm the structure. For this compound, common fragmentation pathways would include the loss of a methyl radical (•CH₃, a loss of 15 mass units) from the methoxy group, or cleavage of the allyl side chain, providing further evidence for the presence and location of these functional groups. This technique is a powerful tool for analyzing alkylphenols and their derivatives. nih.govnih.govrsc.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by measuring the vibrations of its chemical bonds. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups. ias.ac.in For instance, a broad band around 3400 cm⁻¹ would indicate the O-H stretch of the phenol (B47542) group. researchgate.net Sharp peaks just above 3000 cm⁻¹ are due to C-H stretching in the aromatic ring and allyl group, while peaks just below 3000 cm⁻¹ correspond to C-H stretching in the methyl and methoxy groups. ias.ac.in Strong absorptions in the 1600-1450 cm⁻¹ region represent C=C stretching within the aromatic ring, and bands in the 1275-1020 cm⁻¹ range are characteristic of the C-O stretching of the methoxy ether group. youtube.com
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on less polar bonds. It is particularly effective for identifying the C=C bonds of the aromatic ring and the allyl group, which give rise to strong signals in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretch | ~3400 (broad) |
| Aromatic/Vinyl C-H | Stretch | 3100-3000 |
| Aliphatic C-H | Stretch | 3000-2850 |
| Allyl C=C | Stretch | ~1640 |
| Aromatic C=C | Stretch | 1600-1450 |
| C-O (Ether) | Stretch | 1275-1200 |
| C-O (Phenol) | Stretch | ~1200 |
Note: These are characteristic ranges; exact values can shift based on the molecular environment.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique for characterizing aromatic compounds like 2-Methoxy-6-methyl-4-allylphenol. The analysis of its parent compound, eugenol (B1671780) (2-methoxy-4-allylphenol), reveals a characteristic UV absorption maximum (λmax) at approximately 280-282 nm. researchgate.netphytojournal.com This absorption is attributed to the π → π* electronic transitions within the substituted benzene (B151609) ring. The introduction of a methyl group at the ortho position in 2-Methoxy-6-methyl-4-allylphenol is expected to cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maximum, depending on the solvent and electronic effects.
While direct fluorescence data for 2-Methoxy-6-methyl-p-allylphenol is not extensively documented, phenolic compounds are known to exhibit fluorescence. The emission properties are highly sensitive to the molecular structure and the surrounding environment. For related phenolic compounds, derivatization is sometimes employed to enhance fluorescence for detection purposes. For instance, eugenol can be derivatized with reagents like 4-(N-chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole (NBD-COCl) to create a highly fluorescent product, significantly lowering the limit of detection. researchgate.net This suggests that similar strategies could be applied to 2-Methoxy-6-methyl-4-allylphenol for sensitive fluorescence-based analysis.
| Compound | Reported UV Absorption Maximum (λmax) | Notes |
|---|---|---|
| Eugenol | ~280-282 nm researchgate.netphytojournal.com | Parent compound, provides a reference for the chromophore. |
| Azo-eugenol derivatives | ~345 nm researchgate.net | Shows significant red shift due to extended conjugation. |
X-ray Crystallography for Solid-State Structure Determination
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an essential tool for separating 2-Methoxy-6-methyl-4-allylphenol from complex mixtures and assessing its purity. Both gas and liquid chromatography are employed, often coupled with mass spectrometry for definitive identification.
Gas chromatography is well-suited for the analysis of volatile and thermally stable phenolic compounds. youtube.com For compounds like 2-Methoxy-6-methyl-4-allylphenol, GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is commonly used. nih.gov
GC-FID provides quantitative data based on the detection of ions formed during the combustion of the compound in a hydrogen-air flame. phytojournal.com GC-MS, on the other hand, provides structural information by fragmenting the molecule and analyzing the resulting mass-to-charge ratios, allowing for confident identification. tdl.org The analysis of eugenol and its derivatives by GC often involves using a nonpolar capillary column, such as one with a polydimethylsiloxane (B3030410) stationary phase. phytojournal.comresearchgate.net A temperature-programmed oven is used to ensure efficient separation of components with different boiling points. phytojournal.comnih.gov
| Parameter | Typical Condition for Eugenol/Related Phenols | Reference |
|---|---|---|
| Column | Fused-silica capillary, nonpolar (e.g., DB-1, HP-5MS) | phytojournal.comnih.govcmbr-journal.com |
| Carrier Gas | Helium or Nitrogen | phytojournal.comnih.gov |
| Injector | Split/Splitless | phytojournal.com |
| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | phytojournal.comnih.govtdl.org |
| Temperature Program | Ramped from a lower initial temperature to a final temperature (e.g., 60°C to 280°C) | phytojournal.comcmbr-journal.com |
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally labile compounds. For 2-Methoxy-6-methyl-4-allylphenol, reversed-phase HPLC is the most common approach. psu.edu
In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase, often a mixture of water, acetonitrile, and/or methanol. psu.edunih.gov Detection is frequently achieved using a UV detector set at the compound's absorption maximum (around 280 nm for related structures). psu.edunih.gov For more selective and sensitive analysis, HPLC can be coupled with a mass spectrometer (HPLC-MS). This allows for the determination of the molecular weight and fragmentation pattern of the eluting compound, confirming its identity. ymdb.ca
| Parameter | Typical Condition for Eugenol/Related Phenols | Reference |
|---|---|---|
| Column | Reversed-phase C18 | psu.edunih.gov |
| Mobile Phase | Methanol:Acetonitrile:Water mixture | psu.edu |
| Detection | UV (at ~280 nm) or Mass Spectrometry (MS) | psu.edunih.govymdb.ca |
| Flow Rate | ~0.7-1.0 mL/min | psu.edu |
Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. youtube.com For phenolic compounds like 2-Methoxy-6-methyl-4-allylphenol, derivatization is employed to increase volatility and thermal stability for GC analysis or to enhance detectability in HPLC. youtube.comnih.gov
For Gas Chromatography (GC): The polar hydroxyl group of phenols can lead to peak tailing in GC due to interactions with the stationary phase. gnest.org To mitigate this, the hydroxyl group is often converted into a less polar ether or ester. Silylation is a common and effective method, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. youtube.comyoutube.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.govmdpi.comsigmaaldrich.com This process reduces polarity and increases volatility, leading to better chromatographic peak shape and reproducibility. nih.gov Another strategy is acetylation, using acetic anhydride (B1165640) to convert the phenol to its corresponding acetate (B1210297) ester. tdl.orggnest.org
For High-Performance Liquid Chromatography (HPLC): While less common than for GC, derivatization can be used in HPLC to attach a chromophore or fluorophore to the molecule, thereby increasing its response to UV or fluorescence detectors. researchgate.net For instance, derivatizing eugenol with dansyl chloride has been shown to increase its signal intensity in LC-MS by up to 100-fold. nih.gov This pre-column derivatization allows for much lower detection limits. researchgate.netnih.gov
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern computational chemistry, providing a detailed description of molecular systems based on the principles of quantum mechanics.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov Studies on eugenol (B1671780) have employed DFT, often with the B3LYP functional and various basis sets like 6-311G(d,p) and 6-311++G(2d,2p), to optimize its molecular geometry. aip.orgacs.orgresearchgate.net These calculations determine the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation.
The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. researchgate.net For instance, DFT calculations have been used to verify the structure of eugenol before studying its subsequent reactions, ensuring that the starting geometry is accurate. aip.org Furthermore, conformational analysis using DFT has revealed the existence of multiple stable conformers for eugenol, differing in the orientation of the hydroxyl (-OH), methoxy (B1213986) (-OCH3), and allyl groups relative to the phenyl ring. acs.org Studies have identified at least twelve conformers, with the lowest-energy forms being stabilized by an intramolecular hydrogen bond between the hydroxyl and methoxy groups. acs.org The calculated relative stabilities of different isomers of dihalobenzenes have also been successfully studied using DFT, showing its reliability in predicting isomer energetics. researchgate.net
Table 1: Selected Optimized Geometrical Parameters of Eugenol (Calculated at the B3LYP/6-311++G(2d,2p) level)
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| O-H bond length | 0.966 |
| C-O (hydroxyl) bond length | 1.369 |
| C-O (methoxy) bond length | 1.373 |
| C-C-O (hydroxyl) bond angle | 118.5 |
| C-O-C (methoxy) bond angle | 117.4 |
Data sourced from conformational studies of eugenol. acs.org
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.netresearchgate.net The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a key parameter; a smaller gap suggests higher reactivity and polarizability, while a larger gap indicates greater stability. nih.govoaji.netchalcogen.ro
For eugenol and related methoxyphenols, HOMO-LUMO analysis helps to predict sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The distribution of these orbitals across the molecule highlights the reactive centers. For example, in many phenolic compounds, the HOMO is localized over the aromatic ring and the oxygen atoms, indicating these are the primary sites for electrophilic attack. researchgate.netoaji.net
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). nih.gov These descriptors provide quantitative measures of a molecule's stability and reactivity. oaji.net
Table 2: Calculated Quantum Chemical Parameters for a Representative Methoxyphenol
| Parameter | Definition | Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0042 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0673 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.9370 |
| Ionization Potential (I) | -EHOMO | 6.0042 |
| Electron Affinity (A) | -ELUMO | 2.0673 |
| Chemical Hardness (η) | (I - A) / 2 | 1.9685 |
| Chemical Softness (S) | 1 / (2η) | 0.2540 |
| Electrophilicity Index (ω) | (μ2) / (2η) where μ ≈ -(I+A)/2 | 5.2577 |
Values are for (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol and serve as an illustrative example of parameters derived from HOMO-LUMO analysis. researchgate.net
Vibrational frequency analysis is a critical computational tool used to predict infrared (IR) and Raman spectra. nih.gov This analysis not only helps in the interpretation of experimental spectra but also confirms that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies). nih.gov For eugenol and its isomers like isoeugenol, DFT calculations have been used to compute their vibrational frequencies and assign the normal modes of vibration. researchgate.netresearchgate.netresearchgate.net
These theoretical spectra often show good agreement with experimental data obtained from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy. researchgate.net For instance, characteristic peaks in the IR spectrum of eugenol, such as the O-H stretch, C-O stretch, and vibrations of the allyl group and benzene (B151609) ring, can be accurately assigned using computational results. researchgate.netresearchgate.net Comparisons between the computed and experimental spectra of different isomers, like eugenol and isoeugenol, can highlight the spectral changes arising from structural differences, such as the position of the double bond in the side chain. researchgate.netresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, including their conformational changes and interactions with other molecules, such as solvents or biological macromolecules. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. nih.gov
For flexible molecules like eugenol, MD simulations can explore the potential energy surface and identify different accessible conformations and the transitions between them. This is particularly useful for understanding how the molecule might behave in a complex environment, such as in solution or when interacting with a biological receptor. nih.gov Although specific MD studies focusing solely on the conformational analysis of eugenol are less common than DFT studies, the principles of MD are widely applied in drug discovery and materials science to understand intermolecular interactions, such as those between a ligand and a protein. nih.govmonash.edu The development of more efficient MD methods, including those accelerated by neural networks, is expanding the scope and accuracy of these simulations for complex systems. arxiv.org
Reaction Mechanism Elucidation through Computational Transition State Theory
Computational chemistry is invaluable for elucidating reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. Transition State Theory allows for the calculation of reaction rates from the properties of the transition state structure.
A computational study on the conversion of eugenol to methyleugenol provides a clear example. aip.org This study used DFT to investigate two possible reaction mechanisms: a direct electrophilic substitution and a Williamson ether synthesis involving an eugenolate ion intermediate. aip.org The calculations showed that the formation of the eugenolate ion, followed by a nucleophilic substitution (SN2) reaction with a methylating agent (dimethylsulfate), is a viable pathway. aip.org By calculating the energies of the reactants, transition state, and products, researchers can determine the activation energy barrier for the reaction, providing insight into its kinetics. aip.orgrsc.org Such studies are fundamental for optimizing reaction conditions and understanding the underlying chemical transformations.
Prediction of Spectroscopic Parameters from First Principles
"First principles" or ab initio methods, which include DFT, allow for the prediction of various spectroscopic parameters without prior experimental input. elixirpublishers.com As discussed in section 5.1.3, vibrational frequencies and the corresponding IR and Raman intensities can be calculated with high accuracy. researchgate.netresearchgate.net
Beyond vibrational spectroscopy, computational methods can predict other spectroscopic properties. For example, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and used to aid in the structural elucidation of newly synthesized compounds or to understand the electronic environment of different nuclei within a molecule. f1000research.com For eugenol and its derivatives, computational prediction of ¹H NMR chemical shifts has been performed to analyze their reactivity. f1000research.com Similarly, electronic absorption spectra (UV-Vis) can be predicted by calculating the energy difference between the ground state and various excited states, often using Time-Dependent DFT (TD-DFT). researchgate.net These predictions are instrumental in assigning experimental absorption bands to specific electronic transitions within the molecule.
Mechanistic Investigations of Biochemical Interactions in Vitro and in Silico
Enzyme-Substrate Interaction Mechanisms (e.g., with cytochrome P450 enzymes)
The cytochrome P450 (CYP) superfamily of enzymes is crucial for the metabolism of a vast array of xenobiotics. nih.govnih.gov These heme-containing monooxygenases, located primarily in the liver, catalyze various oxidative reactions. nih.govnih.gov The interaction between a substrate and a CYP enzyme begins with the binding of the substrate to the active site of the enzyme, which contains a heme-iron center. nih.gov This binding induces a conformational change in the enzyme. nih.gov
While direct studies on o-Methoxy-o-methyl-p-allylphenol are limited, research on structurally related methoxylated flavonoids provides insights into potential interactions. For instance, methoxyflavones have been shown to be O-demethylated by human CYP enzymes, particularly those in the CYP1 family. nih.gov Molecular docking analyses of these interactions suggest that the methoxy (B1213986) moieties of these compounds interface with the active sites of the enzymes. nih.gov For example, the distances between the methoxy groups of certain methoxyflavones and the iron center of CYP1A2 have been calculated to be in the range of 4.40 to 4.61 Å. nih.gov This proximity is critical for the catalytic activity of the enzyme. The catalytic mechanism of P450 enzymes typically involves the insertion of one oxygen atom into the substrate, while the other is reduced to water. nih.gov
Receptor Binding Studies (In Silico Molecular Docking and Dynamics)
In silico molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand to a receptor at the molecular level. preprints.orgulster.ac.uknih.gov These methods can help in understanding the binding affinity and interaction patterns between a compound and its potential protein target. preprints.org Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, and the binding energy of the resulting complex. nrfhh.comnih.gov
For this compound, while specific receptor binding studies are not extensively documented, the general methodology can be described. A typical in silico study would involve preparing the three-dimensional structure of a target receptor and the ligand. nih.gov Docking simulations would then be performed using software like AutoDock to predict the binding poses and calculate the binding energies. preprints.org The pose with the lowest binding energy is often considered the most favorable. nrfhh.com Subsequent molecular dynamics simulations can then be used to assess the stability of the ligand-receptor complex over time.
Mechanistic Pathways of Biotransformation (excluding in vivo or clinical outcomes)
Biotransformation is the process by which a substance is chemically altered in the body, primarily through enzymatic reactions. mdpi.com This process is categorized into Phase I and Phase II reactions. Phase I reactions, which include oxidation, reduction, and hydrolysis, are largely mediated by CYP enzymes and serve to introduce or expose functional groups on the substrate. nih.gov
Based on the metabolism of similar compounds, the biotransformation of this compound is likely to involve the CYP450 system. mdpi.com A probable pathway is O-demethylation, a common reaction for methoxylated aromatic compounds catalyzed by CYP enzymes. nih.gov This would involve the removal of the methyl group from the methoxy moiety, resulting in a hydroxylated metabolite. Another potential pathway is the oxidation of the allyl group. The specific CYP isozymes involved in these transformations would require experimental confirmation. Online tools like BioTransformer can be used to predict the enzymes involved in such reactions. For example, the formation of certain metabolites from other compounds has been predicted to involve CYP1A2, CYP2A6, CYP2B6, CYP2C9, and CYP3A4. mdpi.com
Inhibition Kinetics and Molecular Targets (if applicable to specific enzymes/receptors)
Enzyme kinetics studies are essential to understand the rate of an enzyme-catalyzed reaction and how it is affected by various factors, including the presence of inhibitors. youtube.com If this compound acts as an enzyme inhibitor, its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and its inhibition constant (Ki) would be important parameters to determine.
Environmental Chemistry and Transformation Pathways
Chemical Degradation Pathways in Environmental Matrices
In the absence of light or microbial activity, the chemical degradation of phenolic compounds in environmental matrices like water and soil can occur through abiotic hydrolysis and oxidation.
Hydrolysis: The ether linkage of the methoxy (B1213986) group could potentially undergo hydrolysis, particularly under strong acidic or basic conditions, to yield a di-hydroxylated phenol (B47542) derivative. However, ether linkages are generally stable under typical environmental pH ranges (pH 5-9).
Oxidation: Phenolic compounds are susceptible to oxidation. In soil and water, naturally occurring oxidizing agents such as metal oxides (e.g., manganese dioxide) can facilitate the transformation of phenols into phenoxy radicals. These highly reactive intermediates can then polymerize, forming humic-like substances, or undergo further oxidation to form quinones and, eventually, ring-cleavage products like carboxylic acids. The allyl group is also susceptible to oxidation, which could lead to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Photochemical Degradation Mechanisms
Sunlight can be a significant driver of degradation for organic compounds in the upper layers of water bodies and on surfaces.
Direct Photolysis: Aromatic compounds can absorb ultraviolet (UV) radiation, leading to their direct breakdown. For a phenol, this can result in the formation of phenoxy radicals and subsequent reaction products. The specific wavelengths of light absorbed would depend on the full structure of the molecule.
Indirect Photolysis: This is often a more important pathway. In this process, other substances in the environment, known as photosensitizers (e.g., dissolved organic matter, nitrate (B79036) ions), absorb light and produce highly reactive species like hydroxyl radicals (•OH) and singlet oxygen. These radicals are powerful oxidants that can rapidly degrade organic molecules. The reaction of hydroxyl radicals with aromatic rings is a primary pathway for the atmospheric degradation of volatile organic compounds. For instance, studies on compounds like 3-methoxy-1-propanol (B72126) have shown that hydroxyl radicals primarily attack hydrogen atoms adjacent to oxygen atoms, initiating a cascade of reactions that lead to smaller, oxygenated products such as aldehydes and formates. nih.gov
Biotransformation Pathways by Microorganisms (excluding ecotoxicity)
Microorganisms, particularly bacteria and fungi, are crucial in the breakdown of organic pollutants. The structural features of o-Methoxy-o-methyl-p-allylphenol—a phenol ring, a methoxy group, a methyl group, and an allyl group—suggest several potential biotransformation pathways.
Hydroxylation and Demethylation: A common initial step in the microbial degradation of aromatic compounds is hydroxylation, catalyzed by monooxygenase or dioxygenase enzymes. This can be followed by O-demethylation of the methoxy group to produce a catechol or other dihydroxy-aromatic intermediate. These intermediates are then susceptible to enzymatic ring cleavage.
Allyl Group Oxidation: The allyl side chain can be a point of initial attack. Microorganisms can oxidize the terminal carbon of the allyl group to form an alcohol, which can be further oxidized to an aldehyde and a carboxylic acid (β-oxidation).
Quinone Methide Formation: Research on the biotransformation of 4-alkylphenols by bacteria like Pseudomonas putida has shown the involvement of enzymes like 4-ethylphenol (B45693) methylenehydroxylase. researchgate.net This enzyme acts through dehydrogenation to form a reactive quinone methide intermediate, which is then hydrated to an alcohol. researchgate.net A similar mechanism could potentially be involved in the degradation of phenols with allyl side chains.
Sorption and Transport Mechanisms in Environmental Systems
The movement of an organic compound through soil and aquatic systems is largely controlled by its tendency to sorb (adhere) to solid particles versus remaining dissolved in water.
Sorption: The sorption of a compound like this compound to soil and sediment would be influenced by its hydrophobicity (water-hating nature) and the organic carbon content of the solid matrix. The octanol-water partition coefficient (Kow) is a key parameter used to predict this behavior. Higher Kow values indicate greater hydrophobicity and stronger sorption. Phenolic compounds can also interact with soil minerals and organic matter through hydrogen bonding. Studies on phenol transport have shown that amending soil with activated carbon can significantly increase sorption and reduce mobility. nih.gov
Transport: If a compound has low sorption, it will be more mobile in the environment. In soil, this means it can leach from the surface to groundwater. In aquatic systems, it will be transported with the flow of water. Conversely, strong sorption will limit its mobility, leading to accumulation in soil or sediments. The transport of related halomethoxybenzenes has been shown to be complex, with evidence of runoff from terrestrial to aquatic environments, followed by evaporation and long-range atmospheric transport. nih.gov
Synthesis and Characterization of Derivatized Forms and Analogues
Design Principles for Structural Modification
The design of derivatized forms and analogues of o-Methoxy-o-methyl-p-allylphenol is guided by several key principles aimed at modulating its reactivity and properties. A primary strategy is molecular hybridization, which involves combining the phenolic scaffold with other bioactive molecules to potentially enhance or introduce new functionalities. acs.org For instance, incorporating moieties like 1,2,3-triazoles can be explored to develop compounds with specific biological activities. acs.org
Another guiding principle is the strategic modification of existing functional groups—the hydroxyl, methoxy (B1213986), and allyl groups—to fine-tune the molecule's electronic and steric characteristics. researchgate.net The introduction of various substituents at different positions on the aromatic ring can systematically alter properties such as polarity, lipophilicity, and molecular volume. acs.org These changes, in turn, can influence the compound's reactivity and interaction with other molecules. For example, structural modifications of the closely related eugenol (B1671780) have been shown to enhance its antibacterial and antioxidant properties. d-nb.infonih.gov
Synthesis of O- and C-Substituted Derivatives
The synthesis of O- and C-substituted derivatives of this compound can be achieved through a variety of established chemical reactions, drawing parallels from the extensive research on eugenol.
O-Substituted Derivatives: The phenolic hydroxyl group is a prime site for modification. O-alkylation is a common strategy to produce ether derivatives. mdpi.comdntb.gov.ua Esterification of the hydroxyl group is another facile transformation, which can be accomplished by reacting the phenol (B47542) with acyl chlorides or anhydrides. d-nb.infomdpi.com For instance, various eugenol esters have been synthesized to explore their biological activities. d-nb.infomdpi.com Furthermore, the hydroxyl group can serve as a handle for introducing more complex functionalities, such as in the synthesis of eugenol-based 1,3,4-oxadiazole (B1194373) hybrids. acs.org
C-Substituted Derivatives: Modifications can also be introduced at the carbon atoms of the aromatic ring. The introduction of nitrogen-containing groups, such as nitro groups, onto the aromatic ring of eugenol has been reported, demonstrating the feasibility of C-substitution. researchgate.net Such substitutions can significantly alter the electronic properties of the aromatic system.
A summary of representative synthetic methods for O- and C-substituted derivatives is presented in the table below.
| Derivative Type | Reaction | Reagents and Conditions | Reference |
| O-Alkyl Ether | O-alkylation | Alkyl halide, base | mdpi.comdntb.gov.ua |
| O-Acyl Ester | Esterification | Acyl chloride or anhydride (B1165640), base | d-nb.infomdpi.com |
| C-Nitro | Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | researchgate.net |
Synthesis of Aromatic Ring-Modified Analogues
The synthesis of analogues with modifications to the aromatic ring itself allows for the creation of compounds with significantly different core structures. This can involve the introduction of additional substituents or the complete alteration of the substitution pattern.
One approach is the synthesis of aryl-substituted 2-methoxyphenol derivatives, which can be achieved through multi-step reaction sequences starting from precursors like maltol-derived oxidopyrylium cycloadducts. nih.gov This methodology allows for the introduction of various aryl groups onto the phenolic ring. nih.gov
Furthermore, the synthesis of isomers of eugenol, such as o-eugenol (6-allyl-2-methoxyphenol) and chavibetol (B1668573) (5-allyl-2-methoxyphenol), has been well-documented. researchgate.net These syntheses often involve multi-step procedures starting from readily available precursors. The methods used to create these isomers can be adapted to synthesize a range of aromatic ring-modified analogues of this compound.
Impact of Structural Modifications on Chemical Reactivity
Structural modifications to the this compound scaffold have a profound impact on the chemical reactivity of the resulting derivatives.
The reactivity of the phenolic hydroxyl group is significantly altered upon its conversion to an ether or an ester. For example, the esterification of the hydroxyl group in eugenol has been shown to lead to a reduction in its antioxidant activity, as the free hydroxyl group is crucial for radical scavenging. d-nb.infonih.gov
The introduction of substituents on the aromatic ring influences the electron density of the ring and, consequently, its susceptibility to electrophilic or nucleophilic attack. For instance, the introduction of an electron-withdrawing nitrobenzene (B124822) group to eugenol was found to potentiate its toxicity in insect cells, whereas the presence of an electron-donating methoxy group abolished this effect. mdpi.com The position of substituents on the aromatic ring of eugenol derivatives has also been demonstrated to be critical for their biological activity, highlighting the importance of regiochemistry in determining reactivity. acs.org
The table below summarizes the observed impact of specific structural modifications on the properties of eugenol derivatives, which can be extrapolated to this compound analogues.
| Modification | Impact on Property/Reactivity | Reference |
| Esterification of -OH | Reduced antioxidant activity | d-nb.infonih.gov |
| Introduction of nitrobenzene group | Potentiated toxicity in insect cells | mdpi.com |
| Introduction of methoxy group | Abolished toxicity in insect cells | mdpi.com |
Spectroscopic and Computational Analysis of Derivatized Compounds
A comprehensive characterization of newly synthesized derivatives of this compound is essential to confirm their structures and understand their properties. This is typically achieved through a combination of spectroscopic techniques and computational methods.
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is indispensable for elucidating the precise connectivity of atoms and the stereochemistry of the synthesized molecules. nih.govnih.gov Infrared (IR) spectroscopy is used to identify the presence of key functional groups, such as hydroxyl, ether, and carbonyl groups. nih.govnih.gov Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compounds, further confirming their identity. nih.govnih.gov For some derivatives, supporting information containing detailed spectroscopic data (NMR, IR, etc.) is available in the scientific literature. acs.org
Computational Analysis: Computational studies, including molecular docking and Density Functional Theory (DFT) calculations, offer valuable insights into the electronic structure, conformation, and potential interactions of the derivatized compounds with biological targets. nih.govnih.gov These methods can be used to predict pharmacokinetic properties and to rationalize observed biological activities. mdpi.comnih.govnih.govjmolekul.com For example, computational approaches have been employed to evaluate the affinity of eugenol derivatives for specific enzymes and receptors. jmolekul.com
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for o-Methoxy-o-methyl-p-allylphenol, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Claisen rearrangement , starting with phenol and allyl chloride. Ether formation followed by thermal rearrangement (120–150°C) yields the allylphenol derivative. Optimization includes controlling stoichiometry (1:1.2 phenol-to-allyl chloride ratio) and using inert atmospheres to minimize oxidation . Catalysts like AlCl₃ or phase-transfer agents may enhance yield. Post-reaction purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR identify substituent positions. For example, methoxy protons resonate at δ 3.7–3.9 ppm, while allyl protons appear as multiplet signals at δ 5.1–5.9 ppm .
- IR : Stretching frequencies for methoxy (C-O, ~1250 cm⁻¹) and phenolic hydroxyl (broad band ~3200 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., calculated for C₁₁H₁₄O₂: 178.0994) and fragments (e.g., loss of –OCH₃ or allyl groups) .
Q. How does the acidity of this compound compare to unsubstituted phenol?
- Methodology : The electron-donating methoxy group reduces acidity compared to phenol. Use Hammett substituent constants (σ values) to predict pKa shifts. For example, o-methoxy substitution increases pKa by ~1–2 units (phenol pKa ≈ 10; o-methoxyphenol pKa ≈ 12). Titration with NaOH (0.1 M, ethanol/water) and potentiometric analysis validate theoretical predictions .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound?
- Methodology : The methoxy group directs electrophiles (e.g., nitration, bromination) to the para position via resonance stabilization. Kinetic studies under varying conditions (e.g., HNO₃/H₂SO₄ at 0°C vs. 25°C) reveal activation energies. Computational modeling (DFT, Gaussian) predicts transition states and charge distribution, aligning with experimental product ratios .
Q. How does this compound degrade in environmental matrices, and what are its ecotoxicological impacts?
- Methodology :
- Degradation Pathways : Aerobic microbial degradation studies (OECD 301F) show half-lives of 10–30 days in soil. HPLC-UV or GC-MS tracks metabolite formation (e.g., demethylated products) .
- Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) determine EC₅₀ values. Compare with structure-activity relationships (SAR) for alkylphenols, where log Kow >3 correlates with bioaccumulation .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for structurally similar derivatives?
- Methodology :
- Data Reconciliation : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, allyl protons may couple with adjacent methoxy groups, causing splitting patterns missed in 1D spectra .
- Reference Standards : Cross-check with authenticated spectra from NIST or Ashford’s Dictionary .
Q. What strategies improve the thermal stability of this compound in polymer applications?
- Methodology :
- Stabilizers : Add antioxidants (e.g., BHT at 0.1–0.5 wt%) to inhibit radical degradation. Thermogravimetric analysis (TGA) measures decomposition onset temperatures (e.g., >200°C for stabilized samples) .
- Copolymerization : Incorporate into polyimide resins via allyl group crosslinking. Monitor glass transition temperatures (DSC) and mechanical properties post-curing .
Q. How can advanced chromatographic methods be developed to quantify trace impurities in this compound?
- Methodology :
- HPLC : Use a C18 column (5 µm, 250 mm × 4.6 mm) with gradient elution (acetonitrile/water, 0.1% formic acid). UV detection at 254 nm achieves LOQ <0.1% for allyl chloride residues .
- GC-MS : Derivatize phenolic –OH with BSTFA to enhance volatility. Monitor ions m/z 178 (parent) and 163 (loss of –CH₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
